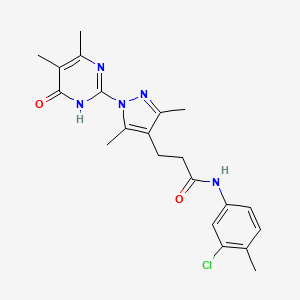

methyl 4-(5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

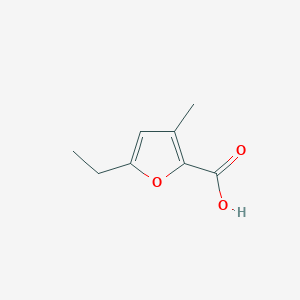

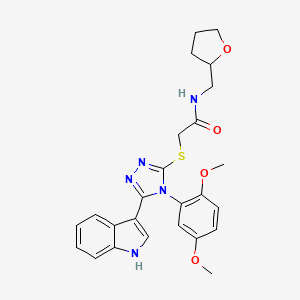

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a benzoate ester, a sulfamoyl group, and a pyridine ring . These functional groups suggest that the compound could have interesting chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and pyridine rings could impart stability to the molecule, while the benzoate ester and sulfamoyl group could provide sites for reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzoate ester could undergo hydrolysis, the sulfamoyl group could participate in substitution reactions, and the furan and pyridine rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has yielded compounds with significant antiprotozoal activity, demonstrating strong DNA affinities and excellent in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum. These findings suggest potential applications in treating protozoal infections (Ismail et al., 2004).

Synthesis of Furo[3,2-b]pyrroles and Benzo Derivatives

The synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives has been explored, leading to compounds that undergo ring opening by heterocyclic amines. This research lays the groundwork for the development of new molecules with diverse applications in chemical synthesis (Krutošíková et al., 2001).

Renewable PET Production

A study on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves highlights a method for producing biobased terephthalic acid precursors, essential for renewable polyethylene terephthalate (PET) production (Pacheco et al., 2015).

Adenosine Receptor Ligands with Antineuropathic Activity

The development of amino-3,5-dicyanopyridines as adenosine receptor ligands has shown promise in reducing oxaliplatin-induced neuropathic pain, offering a new avenue for therapeutic intervention in neuropathic conditions (Betti et al., 2019).

Hyperbranched Aromatic Polyamide Synthesis

The thermal polymerization of specific monomers has been used to create hyperbranched aromatic polyamides, revealing new possibilities in the field of polymer science for applications requiring materials with unique mechanical and chemical properties (Yang et al., 1999).

Heterocyclic Analogues of Marginalin

Research into the synthesis of heterocyclic analogues of marginalin and their transformation products explores the creation of new ene-lactones and investigates their potential applications in medicinal chemistry (Barbier, 1991).

Mécanisme D'action

Target of Action

Similar compounds have been found to targettyrosine kinases and exhibit high coumarin 7-hydroxylase activity . These targets play crucial roles in cellular signaling and metabolism.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets throughhydroxylation and inhibition mechanisms. These interactions can lead to changes in the activity of the targets, affecting cellular processes.

Biochemical Pathways

The compound likely affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound’s interaction with its targets can lead to changes in this pathway, resulting in downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to undergooxidative addition and transmetalation , which can impact their bioavailability.

Result of Action

It can be inferred from similar compounds that its action can lead to thehydroxylation of anti-cancer drugs and the inhibition of tyrosine kinases , affecting cellular processes and potentially exhibiting anti-cancer effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound likely affects, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially influence the compound’s action.

Propriétés

IUPAC Name |

methyl 4-[[5-(pyridin-3-ylmethylsulfamoyl)furan-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c1-27-19(24)14-4-6-15(7-5-14)22-18(23)16-8-9-17(28-16)29(25,26)21-12-13-3-2-10-20-11-13/h2-11,21H,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPCQCRKOYSMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)

![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)

![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)

![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)